Cas no 89059-06-3 (3-(1H-Pyrrol-1-yl)propanoic acid)

L'acido 3-(1H-pirrol-1-il)propanoico è un composto organico eterociclico caratterizzato dalla presenza di un nucleo pirrolico legato a una catena propanoica terminale carbossilica. La sua struttura unica combina la reattività del gruppo acido carbossilico con le proprietà elettroniche del sistema pirrolico, rendendolo un intermedio versatile in sintesi organica. Il gruppo carbossilico consente facilmente derivatizzazioni come esterificazioni o formazioni di ammidi, mentre l'anello pirrolico può partecipare in reazioni di sostituzione elettrofila. Questo composto trova applicazione nello sviluppo di farmaci, materiali funzionali e come building block per molecole più complesse. La sua stabilità e la solubilità moderata in solventi organici polari ne facilitano l'utilizzo in condizioni di reazione controllate.
3-(1H-Pyrrol-1-yl)propanoic acid structure
89059-06-3 structure
Nome del prodotto:3-(1H-Pyrrol-1-yl)propanoic acid
Numero CAS:89059-06-3
MF:C7H9NO2
MW:139.151861906052
MDL:MFCD03844729
CID:733551
PubChem ID:297621

3-(1H-Pyrrol-1-yl)propanoic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • 3-(1H-Pyrrol-1-yl)propanoic acid
    • Pyrrole-1-propionic Acid
    • 3-pyrrol-1-ylpropanoic acid
    • 3-Pyrrol-1-yl-propionic acid
    • 3-(1H-pyrrol-1-yl)propanoic acid(SALTDATA: FREE)
    • 1H-Pyrrole-1-propanoic acid
    • N-(2-carboxyethyl)pyrrole
    • 3-pyrrolylpropanoic acid
    • NSC168870
    • Pyrrole-1-propionicAcid
    • N-(2-Carboxyethyl) pyrrole
    • 1H-Pyrrole-1-propionic acid
    • RZJWSGHNRLPGHP-UHFFFAOYSA-N
    • HMS1704G03
    • STK357320
    • SBB010274
    • KM2797
    • 2198AF
    • BBL008565
    • 1H-Pyrrole-1-p
    • Pyrrole-1-propionic acid (7CI)
    • 1-(2-Carboxyethyl)pyrrole
    • 3-(1-Pyrrolyl)propionic acid
    • 3-(1H-Pyrrol-1-yl)propionic acid
    • N-Pyrrolylpropanoic acid
    • NSC 168870
    • Pyrrole-N-propanoic acid
    • MDL: MFCD03844729
    • Inchi: 1S/C7H9NO2/c9-7(10)3-6-8-4-1-2-5-8/h1-2,4-5H,3,6H2,(H,9,10)
    • Chiave InChI: RZJWSGHNRLPGHP-UHFFFAOYSA-N
    • Sorrisi: C(CC(O[H])=O)N1C=CC=C1

Proprietà calcolate

  • Massa esatta: 139.06300
  • Massa monoisotopica: 139.063
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 10
  • Conta legami ruotabili: 3
  • Complessità: 119
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 42.2

Proprietà sperimentali

  • Densità: 1.14
  • Punto di fusione: 59-64 °C
  • Punto di ebollizione: 287.8°C at 760 mmHg
  • Punto di infiammabilità: 127.9℃
  • Indice di rifrazione: 1.534
  • PSA: 42.23000
  • LogP: 0.96280

3-(1H-Pyrrol-1-yl)propanoic acid Informazioni sulla sicurezza

  • Simbolo: GHS07
  • Parola segnale:Warning
  • Dichiarazione di pericolo: H319
  • Dichiarazione di avvertimento: P305+P351+P338
  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • WGK Germania:3
  • Codice categoria di pericolo: 36
  • Istruzioni di sicurezza: S26
  • Identificazione dei materiali pericolosi: Xi
  • Frasi di rischio:R36

3-(1H-Pyrrol-1-yl)propanoic acid Dati doganali

  • CODICE SA:2933990090
  • Dati doganali:

    Codice doganale cinese:

    2933990090

    Panoramica:

    293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

3-(1H-Pyrrol-1-yl)propanoic acid Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Chemenu
CM196866-25g
3-Pyrrol-1-yl-propionic acid
89059-06-3 97%
25g
$751 2021-08-05
Ambeed
A625488-1g
Pyrrole-1-propionic Acid
89059-06-3 98%
1g
$23.0 2025-02-21
SHENG KE LU SI SHENG WU JI SHU
sc-223201-1 g
1H-Pyrrole-1-propanoic acid,
89059-06-3 95%
1g
¥3,008.00 2023-07-11
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P59100-1g
3-(1H-Pyrrol-1-yl)propanoic acid
89059-06-3
1g
¥588.0 2021-09-08
eNovation Chemicals LLC
D689941-25g
Pyrrole-1-propionic Acid
89059-06-3 >97%
25g
$190 2024-07-20
Enamine
EN300-94277-1.0g
3-(1H-pyrrol-1-yl)propanoic acid
89059-06-3 95.0%
1.0g
$82.0 2025-03-21
Enamine
EN300-94277-5.0g
3-(1H-pyrrol-1-yl)propanoic acid
89059-06-3 95.0%
5.0g
$245.0 2025-03-21
Chemenu
CM196866-10g
3-Pyrrol-1-yl-propionic acid
89059-06-3 97%
10g
$*** 2023-05-29
Chemenu
CM196866-25g
3-Pyrrol-1-yl-propionic acid
89059-06-3 97%
25g
$*** 2023-05-29
TRC
B529790-100mg
3-(1H-Pyrrol-1-yl)propanoic Acid
89059-06-3
100mg
$ 65.00 2022-06-07

3-(1H-Pyrrol-1-yl)propanoic acid Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Water ;  reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4
Riferimento
Electrocoating of stainless steel coronary stents for extended release of paclitaxel
Okner, R.; Oron, M.; Tal, N.; Nyska, A.; Kumar, N.; et al, Journal of Biomedical Materials Research, 2008, (2), 427-436

Synthetic Routes 2

Condizioni di reazione
1.1 Catalysts: Benzyltrimethylammonium hydroxide Solvents: Methanol ;  < 40 °C; 17 h, rt
1.2 Reagents: Potassium hydroxide Solvents: Water ;  12 h, reflux; reflux → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
Riferimento
Elaboration and characterization of carboxylic acid-functionalized polypyrrole films
Husson, J.; Lakard, S.; Monney, S.; Buron, C. C.; Lakard, B., Synthetic Metals, 2016, 220, 247-254

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Water ;  rt → reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5, rt
Riferimento
Oligo-3-hydroxybutyrate functionalised pyrroles for preparation of biodegradable conductive polymers
Domagala, A.; Maksymiak, M.; Janeczek, H.; Musiol, M.; Turczyn, R.; et al, Journal of Materials Science, 2014, 49(14), 5227-5236

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  rt
1.2 rt
Riferimento
Bu3SnH-Mediated radical cyclization onto azoles
Allin, Steven M.; Barton, William R. S.; Russell Bowman, W.; Bridge, Emma; Elsegood, Mark R. J.; et al, Tetrahedron, 2008, 64(33), 7745-7758

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Sodium hydroxide
1.2 Reagents: Sulfuric acid
Riferimento
Electrochemical Polymerization of Pyrrole Containing TEMPO Side Chain on Pt Electrode and Its Electrochemical Activity
Lu, Jin-jin; Ma, Jia-qi; Yi, Jing-miao; Shen, Zhen-lu; Zhong, Yi-jun; et al, Electrochimica Acta, 2014, 130, 412-417

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Acetic acid ,  Sodium acetate Solvents: Water ;  10 min, 75 °C
1.2 75 °C; 2.5 h, 75 °C
Riferimento
Effect of N-α Substitution on the Electropolymerization of N-Substituted Pyrroles: Structure-Reactivity Relationship Studies
Kumar, Sunil; Krishnakanth, Sada; Mathew, Jomon; Pomerantz, Zvika; Lellouche, Jean-Paul; et al, Journal of Physical Chemistry C, 2014, 118(5), 2570-2579

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Potassium hydroxide ;  overnight, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4
Riferimento
Construction of a Pentacyclic Framework Enabled by Nickel Catalysis
Iqbal, Naeem ; Ashraf, Muhammad Awais; Gul, Anam Rana; Bae, Jaehan; Iqbal, Naila; et al, Organic Letters, 2023, 25(4), 647-652

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Water ;  rt → reflux; 2 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5, rt
Riferimento
Carboxyethyl-functionalized 3D porous polypyrrole synthesized using a porogen-free method for covalent immobilization of urease
Kutorglo, Edith Mawunya ; Muzika, Frantisek; Hassouna, Fatima; Storti, Giuseppe; Kopecky, Dusan; et al, Microporous and Mesoporous Materials, 2021, 311,

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water ;  12 h, reflux
1.2 Reagents: Sulfuric acid Solvents: Water ;  rt
Riferimento
Multi-functional electroactive polymers (EAPs) as alternatives for cadmium based coatings
Zarras, P.; Guenthner, A.; Irvin, D. J.; Stenger-Smith, J. D.; Hawkins, S.; et al, ACS Symposium Series, 2010, 1050, 133-149

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Water
Riferimento
Impedimetric detection of calreticulin by a disposable immunosensor modified with a single-walled carbon nanotube-conducting polymer nanocomposite
Aydn, Elif Burcu; Aydn, Muhammet; Sezginturk, Mustafa Kemal, ACS Biomaterials Science & Engineering, 2022, 8(9), 3773-3784

Synthetic Routes 11

Condizioni di reazione
Riferimento
Covalent electropolymerization of glucose oxidase in polypyrrole. Evaluation of methods of pyrrole attachment to glucose oxidase on the performance of electropolymerized glucose sensors
Yon-Hin, Bernadette F. Y.; Smolander, Maria; Crompton, Thomas; Lowe, Christopher R., Analytical Chemistry, 1993, 65(15), 2067-71

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: Tetrabutylammonium hydroxide Solvents: Water ;  30 min, -78 °C; -78 °C → rt; 1 h, rt
1.2 Reagents: Potassium hydroxide Solvents: Water ;  1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Riferimento
New Approach to Rapid Generation and Screening of Diverse Catalytic Materials on Electrode Surfaces
Siu, Tung; Yekta, Shahla; Yudin, Andrei K., Journal of the American Chemical Society, 2000, 122(48), 11787-11790

Synthetic Routes 13

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Water ;  reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5
Riferimento
Carboxylic Acid-Functionalized Conductive Polypyrrole as a Bioactive Platform for Cell Adhesion
Lee, Joo-Woon; Serna, Francisco; Nickels, Jonathan; Schmidt, Christine E., Biomacromolecules, 2006, 7(6), 1692-1695

Synthetic Routes 14

Condizioni di reazione
1.1 Reagents: Benzyltrimethylammonium hydroxide ;  < 40 °C; overnight, < 40 °C
1.2 Reagents: Potassium hydroxide ;  12 h, reflux; cooled
1.3 Reagents: Hydrochloric acid ;  pH 3
Riferimento
Functionalized Polypyrrole Film: Synthesis, Characterization, and Potential Applications in Chemical and Biological Sensors
Dong, Hua; Cao, Xiaodong; Li, Chang Ming, ACS Applied Materials & Interfaces, 2009, 1(7), 1599-1606

Synthetic Routes 15

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Water ;  rt → reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5, rt
Riferimento
One-step reactivity-driven synthesis of core-shell structured electrically conducting particles for biomedical applications
Mao, Jifu; Zhang, Ze, Journal of Materials Chemistry B: Materials for Biology and Medicine, 2016, 4(32), 5429-5436

Synthetic Routes 16

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Water ;  overnight, 100 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4, rt
Riferimento
Selective and ultrasensitive electrochemical immunosensing of NSE cancer biomarker in human serum using epoxy-substituted poly(pyrrole) polymer modified disposable ITO electrode
Aydin, Elif Burcu; Aydin, Muhammet; Sezginturk, Mustafa Kemal, Sensors and Actuators, 2020, 306,

Synthetic Routes 17

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water ;  8 h, rt
1.2 Reagents: Sulfuric acid ;  pH 3, rt
Riferimento
Synthesis and characterization of salen-type ligands functionalized with pyrrole derivative pendant arms
Andrade, Mariana; Sousa, Carla; Borges, Jose Enrique; Freire, Cristina, Journal of Physical Organic Chemistry, 2005, 18(9), 935-940

Synthetic Routes 18

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Water ;  rt → reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5, rt
Riferimento
N-Oligo(3-hydroxybutyrate)-functionalized polypyrroles: towards bio-erodible conducting copolymers
Domagala, Anna; Domagala, Wojciech; Ledwon, Przemyslaw; Musiol, Marta; Janeczek, Henryk; et al, Polymer International, 2016, 65(12), 1395-1404

3-(1H-Pyrrol-1-yl)propanoic acid Raw materials

3-(1H-Pyrrol-1-yl)propanoic acid Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:89059-06-3)3-(1H-Pyrrol-1-yl)propanoic acid
A861325
Purezza:99%
Quantità:25g
Prezzo ($):329.0